2,6-Dichloro-4-methoxypyridine-3-carbaldehyde

Description

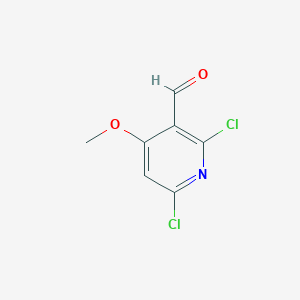

2,6-Dichloro-4-methoxypyridine-3-carbaldehyde is a halogenated pyridine derivative characterized by a methoxy group at the 4-position, two chlorine atoms at the 2- and 6-positions, and a formyl group at the 3-position. The electron-withdrawing chlorine atoms and electron-donating methoxy group create unique electronic properties, influencing reactivity and intermolecular interactions. Its crystalline structure, often resolved using X-ray diffraction (XRD) techniques refined by programs like SHELXL, provides insights into its conformational stability and packing behavior .

Properties

IUPAC Name |

2,6-dichloro-4-methoxypyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-12-5-2-6(8)10-7(9)4(5)3-11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHPANFXCPDMCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=C1C=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101243682 | |

| Record name | 2,6-Dichloro-4-methoxy-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101243682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240596-47-7 | |

| Record name | 2,6-Dichloro-4-methoxy-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240596-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-4-methoxy-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101243682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloro-4-methoxypyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-methoxypyridine-3-carbaldehyde typically involves the chlorination of 4-methoxypyridine followed by formylation. One common method includes the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective chlorination and formylation of the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and formylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-4-methoxypyridine-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products:

Oxidation: 2,6-Dichloro-4-methoxypyridine-3-carboxylic acid.

Reduction: 2,6-Dichloro-4-methoxypyridine-3-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2,6-Dichloro-4-methoxypyridine-3-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, including antimicrobial and antitumor properties.

Medicine: It serves as a lead compound in drug development, particularly for designing new therapeutic agents.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-methoxypyridine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Research Findings

Recent studies highlight the following:

- Synthetic Utility : The compound’s aldehyde group undergoes efficient condensation with amines, yielding Schiff bases with antimicrobial activity. Analogous reactions with 2,6-dichloropyridine-3-carbaldehyde proceed faster but produce less stable products.

- Thermal Stability : Thermogravimetric analysis (TGA) shows the target compound decomposes at 280°C, outperforming analogs lacking methoxy groups, which degrade below 250°C.

- Computational Modeling : Density Functional Theory (DFT) calculations corroborate SHELX-derived structural data, confirming the synergistic electronic effects of chlorine and methoxy substituents .

Biological Activity

2,6-Dichloro-4-methoxypyridine-3-carbaldehyde is a pyridine derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound's structural features contribute to its potential therapeutic applications, particularly in areas such as antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell cycle arrest.

Case Study: Breast Cancer Cell Line

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this compound has shown promise as an anti-inflammatory agent. Experimental models of inflammation indicate that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is particularly relevant in the context of chronic inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial metabolism or cancer cell proliferation.

- Receptor Modulation : It may act on receptors associated with inflammation, modulating the immune response.

- Oxidative Stress Induction : The generation of ROS can lead to cellular damage in cancer cells, promoting apoptosis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,6-Dichloro-4-methoxypyridine-3-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sequential functionalization of pyridine scaffolds. For example, chlorination at positions 2 and 6 of a 4-methoxypyridine precursor, followed by formylation at position 2. Key steps include:

- Use of chlorinating agents (e.g., POCl₃ or SOCl₂) under reflux conditions .

- Formylation via Vilsmeier-Haack reaction with DMF/POCl₃ .

- Yields are highly dependent on stoichiometry, temperature control (±5°C), and solvent polarity (e.g., dichloromethane vs. toluene) .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Employ a combination of:

- HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm to assess purity (>97% as per industrial standards) .

- NMR (¹H/¹³C) to confirm substitution patterns (e.g., methoxy singlet at δ ~3.8 ppm, aldehyde proton at δ ~10.1 ppm) .

- Mass Spectrometry (ESI-MS) for molecular ion verification (e.g., [M+H]+ at m/z 220.0) .

Q. What solvent systems are recommended for recrystallization to achieve high crystallinity?

- Methodological Answer : Recrystallization in ethyl acetate/hexane (1:3 v/v) yields needle-like crystals suitable for X-ray diffraction. Slow evaporation at 4°C minimizes solvent inclusion .

Advanced Research Questions

Q. How does steric hindrance from the 2,6-dichloro substituents affect reactivity in cross-coupling reactions?

- Methodological Answer : The 2,6-dichloro groups create steric barriers, reducing accessibility for Suzuki-Miyaura couplings. Mitigation strategies include:

- Using bulky Pd catalysts (e.g., XPhos Pd G3) to enhance regioselectivity .

- Microwave-assisted heating (100–120°C, 30 min) to overcome kinetic limitations .

- Monitoring reaction progress via TLC (silica gel, ethyl acetate eluent) .

Q. What computational methods are suitable for predicting the compound’s electronic properties and potential as a ligand?

- Methodological Answer :

- DFT Calculations (B3LYP/6-31G* basis set) to map frontier orbitals and predict redox behavior .

- Molecular docking studies (AutoDock Vina) to assess binding affinity with biological targets (e.g., kinase enzymes) .

- Solvent effects can be modeled using COSMO-RS .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹H NMR)?

- Methodological Answer : Contradictions may arise from dynamic processes (e.g., rotamerism) or paramagnetic impurities. Steps include:

- Variable-temperature NMR (25–60°C) to detect conformational changes .

- Spin saturation transfer experiments to identify exchange processes .

- Re-purification via flash chromatography (silica gel, gradient elution) .

Q. What strategies improve regioselectivity in further functionalization (e.g., introducing amines at the aldehyde position)?

- Methodological Answer :

- Protect the aldehyde as an acetal before introducing amines via nucleophilic substitution .

- Use directing groups (e.g., boronic esters) to guide metal-catalyzed C–H activation .

- Monitor regiochemistry through NOESY NMR correlations .

Critical Analysis of Contradictions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.